(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide, also known as DFP-10917, is a chemical compound that has been identified as a potential drug candidate for the treatment of cancer. This compound belongs to the class of enamide derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide involves the inhibition of tubulin polymerization, which is a key process in cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. As a result, cancer cells are unable to divide and proliferate, leading to their death.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have minimal toxicity in normal cells, indicating that it has a selective cytotoxic effect towards cancer cells. In addition, this compound has been shown to induce cell cycle arrest and inhibit angiogenesis, which are important processes in cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide is its selective cytotoxic effect towards cancer cells, which reduces the risk of toxicity in normal cells. However, the synthesis of this compound is complex and requires multiple steps, which can be a limitation for large-scale production. Moreover, the in vivo efficacy of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has not been fully established, and further studies are needed to evaluate its potential as a cancer therapy.
Zukünftige Richtungen
There are several future directions for the research on (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide. One potential direction is to investigate the synergistic effect of this compound with other chemotherapeutic agents, which may enhance its efficacy and reduce the risk of drug resistance. Another direction is to explore the use of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide in combination with targeted therapies, such as immunotherapy or molecularly targeted agents. Moreover, the development of novel drug delivery systems for (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide may improve its pharmacokinetic properties and increase its efficacy in vivo.
Synthesemethoden
The synthesis of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide involves a multi-step process that starts with the reaction of 2,5-difluorobenzonitrile with ethylmagnesium bromide. The resulting compound is then reacted with 1-phenylethylamine to obtain the intermediate product, which is further reacted with acryloyl chloride to yield (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O/c1-12(13-5-3-2-4-6-13)22-18(23)15(11-21)9-14-10-16(19)7-8-17(14)20/h2-10,12H,1H3,(H,22,23)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUYDEUSSKDZBP-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=C(C=CC(=C2)F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.